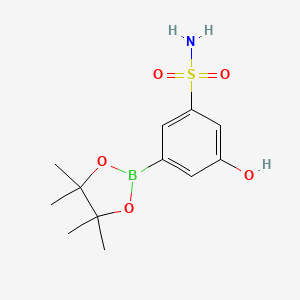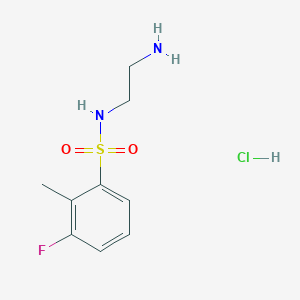
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid typically involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the oxazole ring . This reaction can be catalyzed by AuCl3 under moderate conditions. Another approach involves the use of CuCl-mediated intramolecular cyclization of propargylamines . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing readily available starting materials and catalysts to ensure high efficiency and yield. The use of tert-butyl nitrite or isoamyl nitrite in the synthesis of 3,5-disubstituted isoxazoles is one such example . These methods are designed to be scalable and cost-effective for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The trifluoroacetic acid moiety enhances its reactivity and facilitates its interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid can be compared with other similar compounds such as:
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds also feature an aminomethyl group and have shown antiviral activity.
Aminomethyl derivatives: Compounds with the aminomethyl group (-CH2-NH2) are known for their versatility in organic synthesis.
The uniqueness of this compound lies in its combination of the oxazole ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11F3N2O5 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-5(3-8)12-4-9-6;3-2(4,5)1(6)7/h4H,2-3,8H2,1H3;(H,6,7) |
Clé InChI |
NXHRZPJUPMRQBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC=N1)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)



![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)







